![molecular formula C13H12F2N2O3 B13919758 Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their unique chemical properties. This particular compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring with an ethyl ester group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate typically involves the cyclization of amido-nitriles in the presence of suitable catalysts. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent cyclization. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the imidazole nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, oxides, and reduced derivatives, which can be further utilized in different applications.
Scientific Research Applications
Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(difluoromethoxy)phenylimidazole-4-carboxylate
- Methyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate
- Ethyl 3-[2-(trifluoromethoxy)phenyl]imidazole-4-carboxylate
Uniqueness
This compound is unique due to the presence of the difluoromethoxy group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are desired, such as in drug development and material science.
Properties
Molecular Formula |
C13H12F2N2O3 |
|---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C13H12F2N2O3/c1-2-19-12(18)10-7-16-8-17(10)9-5-3-4-6-11(9)20-13(14)15/h3-8,13H,2H2,1H3 |
InChI Key |
BTPQPRXQEYUWIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


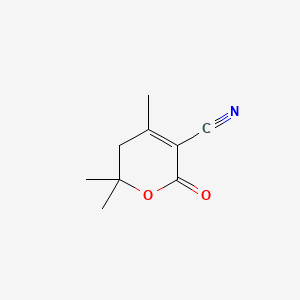
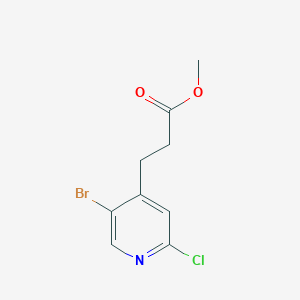

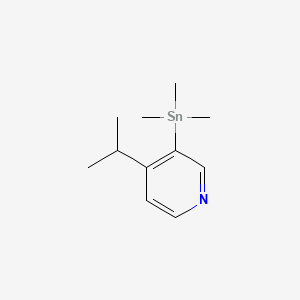

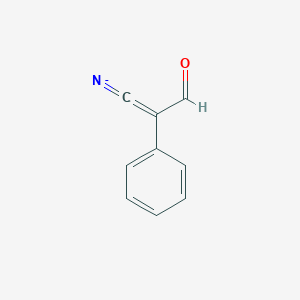
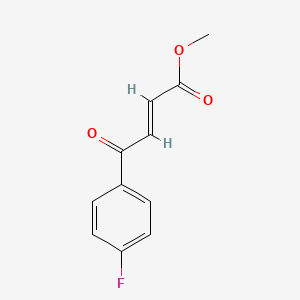
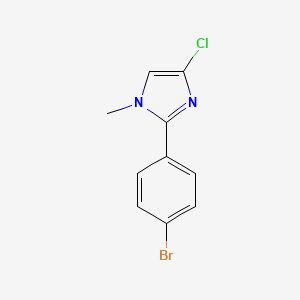
![2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide](/img/structure/B13919715.png)
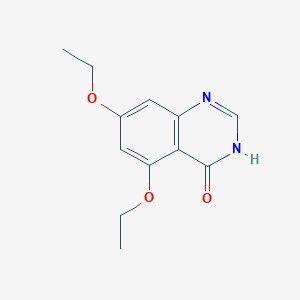
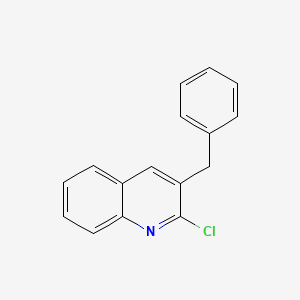
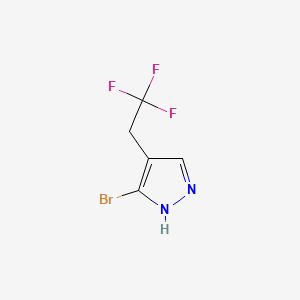
![2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B13919733.png)
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13919744.png)
